(S)-4-Phenyl-2-(2-((R)-(4-(trifluoromethyl)phenyl)sulfinyl)phenyl)-4,5-dihydrooxazole
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Overview
Description
(S)-4-Phenyl-2-(2-(®-(4-(trifluoromethyl)phenyl)sulfinyl)phenyl)-4,5-dihydrooxazole is a chiral organosulfur compound It features a sulfinyl group attached to a phenyl ring, which is further connected to a dihydrooxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-Phenyl-2-(2-(®-(4-(trifluoromethyl)phenyl)sulfinyl)phenyl)-4,5-dihydrooxazole typically involves the following steps:
Formation of the Sulfinyl Group: The sulfinyl group is introduced through the oxidation of a sulfide precursor.
Cyclization to Form the Dihydrooxazole Ring: The dihydrooxazole ring is formed through a cyclization reaction involving an amino alcohol and a carboxylic acid derivative.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems to precisely control reaction conditions such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
(S)-4-Phenyl-2-(2-(®-(4-(trifluoromethyl)phenyl)sulfinyl)phenyl)-4,5-dihydrooxazole undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: m-CPBA, H₂O₂
Reduction: LiAlH₄, sodium borohydride (NaBH₄)
Substitution: Halogens (Cl₂, Br₂), nitrating agents (HNO₃)
Major Products Formed
Oxidation: Sulfone derivatives
Reduction: Sulfide derivatives
Substitution: Functionalized aromatic compounds
Scientific Research Applications
(S)-4-Phenyl-2-(2-(®-(4-(trifluoromethyl)phenyl)sulfinyl)phenyl)-4,5-dihydrooxazole has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential drug candidates, particularly those targeting sulfur-containing enzymes.
Materials Science: The compound is used in the development of advanced materials, including polymers and catalysts.
Biological Studies: It is employed in studies investigating the role of sulfur-containing compounds in biological systems.
Mechanism of Action
The mechanism of action of (S)-4-Phenyl-2-(2-(®-(4-(trifluoromethyl)phenyl)sulfinyl)phenyl)-4,5-dihydrooxazole involves its interaction with specific molecular targets. The sulfinyl group can form reversible covalent bonds with thiol groups in proteins, modulating their activity . This interaction can affect various signaling pathways and enzymatic processes.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
(S)-4-Phenyl-2-(2-(®-(4-(trifluoromethyl)phenyl)sulfinyl)phenyl)-4,5-dihydrooxazole is unique due to its chiral nature and the presence of both a sulfinyl group and a dihydrooxazole ring. This combination of features imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C22H16F3NO2S |
---|---|
Molecular Weight |
415.4 g/mol |
IUPAC Name |
(4S)-4-phenyl-2-[2-[4-(trifluoromethyl)phenyl]sulfinylphenyl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C22H16F3NO2S/c23-22(24,25)16-10-12-17(13-11-16)29(27)20-9-5-4-8-18(20)21-26-19(14-28-21)15-6-2-1-3-7-15/h1-13,19H,14H2/t19-,29?/m1/s1 |
InChI Key |
JZECEAGTHMUYKY-COBFLCELSA-N |
Isomeric SMILES |
C1[C@@H](N=C(O1)C2=CC=CC=C2S(=O)C3=CC=C(C=C3)C(F)(F)F)C4=CC=CC=C4 |
Canonical SMILES |
C1C(N=C(O1)C2=CC=CC=C2S(=O)C3=CC=C(C=C3)C(F)(F)F)C4=CC=CC=C4 |
Origin of Product |
United States |
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